molecular formula C7H4BrN B114466 4-Bromobenzonitrile CAS No. 623-00-7

4-Bromobenzonitrile

Cat. No. B114466
CAS RN: 623-00-7
M. Wt: 182.02 g/mol
InChI Key: HQSCPPCMBMFJJN-UHFFFAOYSA-N
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Description

4-Bromobenzonitrile is an organic compound classified as an organic nitrile . It is used as a reagent and solvent in various applications, including the manufacture of polymers and intermediates for pharmaceuticals and other organic chemicals . It is also used as an intermediate for the synthesis of agrochemicals, pharmaceuticals, chemical intermediates, and high-performance pigments .


Synthesis Analysis

4-Bromobenzonitrile has been used in the synthesis of 4-iodobenzonitrile via a photo-induced aromatic Finkelstein iodination reaction . It can also be used as an aryl halide test compound in developing greener reaction conditions for Suzuki cross-coupling between aryl halides and phenyl boronic acid .


Molecular Structure Analysis

The molecular formula of 4-Bromobenzonitrile is C7H4BrN . Its molecular weight is 182.02 g/mol . The structure of 4-Bromobenzonitrile can be viewed as a 2D Mol file or a computed 3D SD file .


Chemical Reactions Analysis

4-Bromobenzonitrile reacts with 2-propanol and NaH in the presence of 1.5 mol % Pd2 (dba)3 and 3 mol % (S)- (-)2,2?-bis (di-p-tolylphosphino)- 1,1?-binaphthyl at 50°C to afford 4-isopropoxy-benzonitrile in 80% isolated yield .

Scientific Research Applications

Flexible Organic Crystals

  • Hand-twistable Plastically Deformable Crystals : A study by Alimi et al. (2018) explored the crystallization of 4-Bromobenzonitrile by sublimation under vacuum. The crystals exhibited flexible plastic bending along two perpendicular faces when mechanical force was applied, leading to twisting or helix formation. This unusual property makes it a subject of interest in materials science for applications requiring flexible organic crystals (Alimi, Lama, Smith, & Barbour, 2018).

Spectroscopic Investigations

  • Experimental and Theoretical Spectroscopic Investigations : Shajikumar and Raman (2018) conducted both experimental and theoretical spectroscopic investigations of 4-Bromo-3-methylbenzonitrile, a related compound. They studied its electronic structure, vibrational properties, and molecular geometry using Density Functional Theory (DFT). Such research aids in understanding the fundamental properties of these compounds, which is crucial for various scientific applications (Shajikumar & Raman, 2018).

Crystal Properties and Halogen Bonding

  • Bending Properties in Halobenzonitrile Crystals : Veluthaparambath et al. (2022) analyzed the bending properties of 4-Bromobenzonitrile crystals. They found that the crystals exhibit plastic bending due to unique crystal structures and halogen bonding. Understanding these properties is essential for designing materials with specific mechanical properties (Veluthaparambath, Krishna, Pancharatna, & Saha, 2022).

Molecular Electronic Studies

  • E.P.R. and Zero-Field Odmr Studies : Niizuma, Kwan, and Hirota (1978) explored the magnetic and dynamic properties of bromo and chloro substituted benzonitriles, including 4-Bromobenzonitrile, using E.P.R. and zero-field O.D.M.R. techniques. These studies contribute to the understanding of the electronic structures of these compounds, which is valuable in fields like organic electronics and photonics (Niizuma, Kwan, & Hirota, 1978).

properties

IUPAC Name

4-bromobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSCPPCMBMFJJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211352
Record name Benzonitrile, 4-bromo-
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Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Bromobenzonitrile

CAS RN

623-00-7
Record name 4-Bromobenzonitrile
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Record name Benzonitrile, 4-bromo-
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Record name 4-BROMOBENZONITRILE
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Record name Benzonitrile, 4-bromo-
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Record name 4-bromobenzonitrile
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Synthesis routes and methods I

Procedure details

Water (45 ml) and 48% hydrobromic acid (27 ml) were added to 4-aminobenzonitrile (2d) (2.36 g, 20 mmol) at room temperature. To the mixed solution, 2,2,6,6-tetramethylpiperidine 1-oxyl (0.31 g, 2 mmol) was added at room temperature, and the mixture was cooled to 10° C. or lower. Then, sodium nitrite (2.07 g) dissolved in water (15 ml) was added thereto. The mixture was heated to 55° C., then stirred for approximately 2 hours, and cooled to room temperature. Then, a 10 mol/L aqueous sodium hydroxide solution (40 ml) was added thereto, followed by extraction twice with toluene (300 ml). The toluene layers were combined and washed with water (50 ml). The solvent was distilled off by the concentration of the toluene layer under reduced pressure to obtain 4-bromobenzonitrile (1d) (3.35 g, 83.0%). The instrumental spectrum data and HPLC retention time (Rt) of the obtained compound (1d) were completely consistent with those of the commercially available compound (1d).
Quantity
0.31 g
Type
reactant
Reaction Step One
Quantity
2.07 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
27 mL
Type
reactant
Reaction Step Four
Quantity
2.36 g
Type
reactant
Reaction Step Four
Name
Quantity
45 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

88 g (0.44 mol) of 4-bromobenzoic acid amide and 320 cm3 (4.4 mol) of SOCl2 were refluxed on a warm water bath for 10 hours. The excess SOCl2 was distilled off on warm water bath under reduced pressure using an aspirator and the residue was reorystallized from methanol to yield 67 g (0.37 mol) of 4-bromobenzonitrile.
Quantity
88 g
Type
reactant
Reaction Step One
Name
Quantity
320 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,910
Citations
S Luliński, J Serwatowski, M Szczerbińska - 2008 - Wiley Online Library
… We found previously that the in situ metalation/disilylation of 4-bromobenzonitrile (3) with LDA/TMSCl gives 2,5-bis(trimethylsilyl)-4-bromobenzonitrile, which might reflect comparable …
RVP Veluthaparambath, V Krishna G… - … Section C: Structural …, 2022 - scripts.iucr.org
… C 7 H 4 IN) is brittle, whereas those of 4-bromobenzonitrile (C 7 H 4 BrN) and one of the two … The interactions in 4-bromobenzonitrile are more isotropic than those in 4-chlorobenzonitrile…
Number of citations: 1 scripts.iucr.org
S Lulinski, K Zajac - The Journal of Organic Chemistry, 2008 - ACS Publications
… When we treated a solution of 4-bromobenzonitrile 1 in THF with n-BuLi at ca. −70 C (internal temperature) followed by the quench with B(OMe) 3 , we obtained an impure 4-…
Number of citations: 17 pubs.acs.org
LO Alimi - 2018 - scholar.sun.ac.za
… The second manuscript explains the mechanical response/behaviour of a rigid small organic molecule, 4-bromobenzonitrile (4-BBN) that has been crystallised using sublimation under …
Number of citations: 1 scholar.sun.ac.za
GR Desiraju, RL Harlow - Journal of the American Chemical …, 1989 - ACS Publications
… Harmonic Generation (SHG), which is seemingly incompatible with its centrosymmetric space group, while the crystal structure of 4-bromobenzonitrile does not fully account for some of …
Number of citations: 186 pubs.acs.org
J Yin, SL Buchwald - Journal of the American Chemical Society, 2002 - ACS Publications
… To this end, we first tried to isolate the oxidative addition product from 4-bromobenzonitrile, … II could be prepared in 80% yield by simply stirring 4-bromobenzonitrile, Pd 2 (dba) 3 , and …
Number of citations: 616 pubs.acs.org
GM Greenway, SJ Haswell, DO Morgan… - Sensors and Actuators B …, 2000 - Elsevier
… 5-s duration) of 4-bromobenzonitrile from channel A were carried … catalyst loading of the 4-bromobenzonitrile compound. … For this study, 5-s injections of 4-bromobenzonitrile moving at a …
Number of citations: 246 www.sciencedirect.com
IM Rocha, TLP Galvao, MDMC Ribeiro da Silva… - Structural Chemistry, 2013 - Springer
… = 0.1 MPa) molar enthalpies of formation, in the gaseous phase, of 2-, 3- and 4-bromobenzonitrile isomers were calculated from the combination of the following two parameters …
Number of citations: 11 link.springer.com
MB Thathagar, PJ Kooyman… - Advanced Synthesis …, 2005 - Wiley Online Library
… nanoclusters are the actual catalysts in the so-called cluster–catalyzed Sonogashira cross-coupling is investigated, using the coupling of phenylacetylene with 4bromobenzonitrile as a …
Number of citations: 107 onlinelibrary.wiley.com
G Chaplain, SJ Haswell, PDI Fletcher… - Australian Journal of …, 2013 - CSIRO Publishing
… The flow system consisted of an HPLC pump to drive a homogeneous mixture of the reactants (4-bromobenzonitrile, phenylboronic acid, and potassium carbonate) through an oven …
Number of citations: 21 www.publish.csiro.au

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